2-Position Substituent Identity: Pyrrole vs. Amino vs. Chloro vs. Hydrogen
The 2‑(1H‑pyrrol‑1‑yl) substituent distinguishes CAS 872103-29-2 from the three most closely related, commercially available 4H,5H,7H‑thieno[2,3‑c]thiopyran‑3‑carboxylic acid analogs . In the patent class, substitution at the 2‑position is a primary determinant of bioactivity, with nitrogen‑containing heteroaryl groups linked to immunomodulatory and anti‑proliferative phenotypes [1]. No quantitative biochemical potency data (IC50, Ki) are publicly available for CAS 872103-29-2 to enable a head‑to‑head comparison. The reported designation as a 'competitive inhibitor of ion channels' lacks measured affinity constants and therefore cannot be quantitatively ranked against analogs.
| Evidence Dimension | 2-Position substituent identity and associated structural properties |
|---|---|
| Target Compound Data | 2-(1H-pyrrol-1-yl) – aromatic N-heterocycle; molecular formula C12H11NO2S2; MW 265.35 g/mol; hydrogen bond acceptor count ≈3; topological polar surface area (tPSA) ≈57.5 Ų (calculated) |
| Comparator Or Baseline | 2-Amino analog (CAS 923010-76-8): C8H9NO2S2, MW 215.3 g/mol, tPSA ≈77.3 Ų (calculated); 2-Chloro analog: C8H7ClO2S2, MW ≈234.7 g/mol, tPSA ≈37.3 Ų (calculated); Unsubstituted core (CAS 1554319-10-6): C8H8O2S2, MW 200.3 g/mol, tPSA ≈37.3 Ų (calculated) |
| Quantified Difference | MW increase of 50.0–65.0 g/mol vs. 2-amino/unsubstituted analogs; tPSA intermediate between 2-amino and 2-chloro/unsubstituted analogs |
| Conditions | In silico property calculations based on standard SMILES structures; no experimental physicochemical or biochemical assay data available for direct comparison |
Why This Matters
When selecting a 4H,5H,7H‑thieno[2,3‑c]thiopyran‑3‑carboxylic acid derivative for a structure‑activity study, the 2‑pyrrole substituent provides a distinct hydrogen‑bond acceptor and π‑interaction profile that cannot be replicated by 2‑amino or 2‑chloro analogs; substituting without this ring risks losing target engagement that depends on these interactions.
- [1] Koul, A., Klebl, B., Müller, G., et al. Heterobicyclic Compounds as Pharmaceutically Active Agents. U.S. Patent Application US20070275962 A1, published November 29, 2007. View Source
